Fto-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Fto-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fto-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of demethylase enzymes and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of DNA damage and autophagic cell death.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to induce cell death in cancer cells
Industry: Utilized in the development of new drugs and therapeutic agents targeting demethylase enzymes.
Mechanism of Action
Fto-IN-10 exerts its effects by binding to the structural domain II of the fat mass and obesity-associated protein through hydrophobic and hydrogen bonding interactions. This binding inhibits the demethylase activity of the enzyme, leading to the accumulation of methylated RNA and subsequent DNA damage and autophagic cell death in A549 cells . The molecular targets and pathways involved include the inhibition of RNA demethylation and the induction of cellular stress responses.
Comparison with Similar Compounds
Fto-IN-10 is unique in its ability to specifically inhibit the fat mass and obesity-associated protein with high potency. Similar compounds include:
Rhein: An inhibitor that also targets the demethylase activity of the enzyme but with lower specificity.
Meclofenamic Acid: Another inhibitor that increases methylation levels in cells by inhibiting the enzyme.
Pentoxifylline: Exhibits inhibitory activity against the enzyme in an L-ascorbic acid-dependent manner.
These compounds share similar mechanisms of action but differ in their specificity and potency in inhibiting the enzyme.
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H20N4O3/c1-25(2)10-11-26-21(28)16-7-5-6-14-12-15(13-17(19(14)16)22(26)29)24-20(27)18-8-3-4-9-23-18/h3-9,12-13H,10-11H2,1-2H3,(H,24,27) |
InChI Key |
KNCBJZSKAIQFIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.